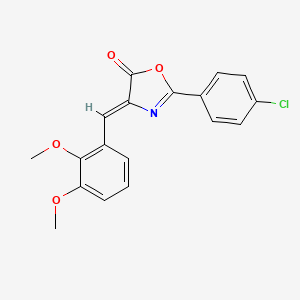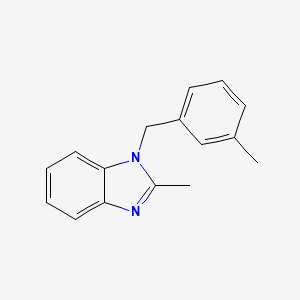
N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea (MMB-4) is a chemical compound that belongs to the class of thiourea derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. MMB-4 has shown promising results in inhibiting the growth of cancer cells, as well as in improving the yield of crops.
Mécanisme D'action
The mechanism of action of N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea can alter the expression of genes that are involved in cell growth and survival, leading to the induction of apoptosis in cancer cells.
In addition, N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has been shown to inhibit the activity of certain signaling pathways, such as the NF-kB pathway, which is involved in the regulation of inflammation and immune responses. By inhibiting the NF-kB pathway, N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea can reduce inflammation and oxidative stress, which can contribute to the development of various diseases.
Biochemical and Physiological Effects
N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea can induce apoptosis in cancer cells, as well as inhibit the proliferation and migration of cancer cells. In addition, N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative damage and reduce inflammation.
In vivo studies have shown that N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea can improve the survival of mice with cancer, as well as reduce the growth of tumors. N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has also been shown to improve the growth and development of plants, as well as enhance their resistance to environmental stressors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea in lab experiments is its relatively low toxicity. Studies have shown that N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has a low toxicity profile, which makes it a safe compound to work with. In addition, N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea is relatively easy to synthesize, which makes it readily available for research purposes.
One of the limitations of using N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea in lab experiments is its limited solubility in water. N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea is only sparingly soluble in water, which can make it difficult to work with in aqueous solutions. In addition, N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has a relatively short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the research on N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea. One direction is to further investigate its potential applications in cancer therapy. Studies have shown that N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea can induce apoptosis in cancer cells, but more research is needed to determine its effectiveness in vivo and its potential side effects.
Another direction is to investigate the mechanisms underlying the effects of N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea on plant growth and development. Studies have shown that N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea can enhance the yield and quality of crops, but more research is needed to determine the underlying mechanisms and to optimize its use in agriculture.
Finally, future research could focus on the development of novel derivatives of N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea with improved solubility and bioavailability. By modifying the chemical structure of N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea, it may be possible to improve its effectiveness and reduce its limitations in lab experiments.
Méthodes De Synthèse
The synthesis of N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea involves the reaction between 4-methylbenzylamine and 4-methyl-2-pyridinecarbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reacted with thiourea to yield N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has been studied for its potential applications in various fields. In medicinal chemistry, it has shown promising results in inhibiting the growth of cancer cells. Studies have shown that N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea can induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy. In addition, N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
In agriculture, N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has been shown to improve the yield of crops. Studies have shown that N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea can enhance the growth and development of plants, as well as improve their resistance to environmental stressors such as drought and salinity. N-(4-methylbenzyl)-N'-(4-methyl-2-pyridinyl)thiourea has also been shown to increase the uptake of nutrients by plants, which can improve their nutritional value.
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-(4-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-3-5-13(6-4-11)10-17-15(19)18-14-9-12(2)7-8-16-14/h3-9H,10H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOJIDZEIPQKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-3-(4-methylpyridin-2-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)
![4-(3-chloro-4-methylphenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5718338.png)
![3,4-dimethoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5718349.png)
![2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5718354.png)
![2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B5718361.png)



![4-chloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5718381.png)
![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)

![2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5718401.png)
